N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is a small organic molecule characterized by a pyridazinone core substituted with a 4-methylphenyl group at position 3 and an acetamide side chain. The acetamide moiety is further functionalized with a 2,4-dimethoxyphenyl group, which enhances its electronic and steric profile.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-4-6-15(7-5-14)17-10-11-21(26)24(23-17)13-20(25)22-18-9-8-16(27-2)12-19(18)28-3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJSUNCJNFILDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H23N3O2
- SMILES : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC=C4C)C
The compound features a complex structure that includes a pyridazine ring, which is known for its diverse biological activities. The presence of methoxy groups and a phenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
2. Enzyme Inhibition
The compound's structural features suggest that it may act as an inhibitor of key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Compounds designed based on similar frameworks have demonstrated inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
- Butyrylcholinesterase (BuChE) : Some analogs have shown selectivity towards BuChE over AChE, indicating potential for cognitive enhancement and neuroprotection.
3. Anti-inflammatory Properties
Inflammation plays a significant role in various chronic diseases. Compounds with similar functionalities have been investigated for their ability to modulate inflammatory pathways by inhibiting tumor necrosis factor-alpha (TNF-α) and related signaling pathways. The potential for this compound to exhibit anti-inflammatory effects warrants further exploration.
The exact mechanism of action for this compound remains to be fully elucidated. However, based on its structural characteristics:
- Interaction with Enzymes : The compound may bind to the active sites of enzymes like AChE and BuChE, leading to inhibition.
- Receptor Modulation : Its ability to interact with various receptors could influence neurotransmitter levels and inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits AChE and BuChE | |
| Anti-inflammatory | Modulates TNF-α signaling |
Case Study: Pyridazine Derivatives
A study on pyridazine derivatives demonstrated their ability to inhibit cancer cell growth effectively. The derivatives were tested against several cancer lines, showing IC50 values ranging from 10 µM to 50 µM depending on the specific derivative and cell line used. This suggests that this compound could potentially exhibit similar or enhanced activity due to its unique substituents.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.
- Cytotoxicity : In vitro studies have shown that derivatives of similar structures can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For instance, a derivative demonstrated an IC50 value of 26 µM against A549 cells, indicating substantial anticancer potential.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of critical signaling pathways involved in tumor growth. For example, some studies have highlighted the ability of related compounds to inhibit Aurora-A kinase activity, crucial for mitotic progression in cancer cells.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties.
- Inflammatory Response Modulation : Research has shown that specific derivatives can significantly reduce levels of pro-inflammatory cytokines in models of inflammation. For example, compounds similar to N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide have been effective in reducing inflammatory markers in LPS-induced macrophages.
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects.
- Mechanism : The neuroprotective properties are believed to stem from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. This suggests a potential role in treating neurodegenerative diseases.
Study 1: Anticancer Efficacy
A comprehensive study by Wei et al. evaluated the cytotoxic effects of various derivatives on A549 lung cancer cells. Among these compounds, one derivative exhibited an IC50 value of 26 µM, demonstrating significant anticancer activity.
Study 2: Inflammatory Response Modulation
Research conducted by Xia et al. illustrated that certain derivatives could significantly lower pro-inflammatory cytokine levels in LPS-induced macrophages, indicating their potential role in managing inflammatory diseases.
Comparison with Similar Compounds
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233)
- Structure: Features a 4-fluorophenyl group on the pyridazinone ring and an ethyl linker connecting the pyridazinone to a pyrimidinone-acetamide group.
- The ethyl linker and pyrimidinone moiety may enhance solubility but reduce steric bulk compared to the target compound.
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Structure: Substituted with a naphthyl group at position 3 of the pyridazinone and a 4-acetamidophenyl group on the acetamide.
- Key Differences : The naphthyl group increases hydrophobicity and steric bulk, which could improve membrane permeability but reduce solubility. The 4-acetamidophenyl group introduces hydrogen-bonding capacity compared to the 2,4-dimethoxyphenyl group in the target compound .
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Structure: Contains a 4-methoxyphenyl group on both the pyridazinone ring and the ethyl linker of the acetamide.
- The ethyl linker may increase conformational flexibility compared to the target compound’s direct acetamide linkage .
Substituent Effects on Physicochemical Properties
Heterocyclic Variations
Compounds with alternative heterocycles but similar acetamide motifs provide insight into scaffold flexibility:
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
- Structure: Quinolinone replaces pyridazinone; fluorobenzoyl and methoxy groups modify electronic properties.
- Key Differences: The larger quinolinone system may enhance planar stacking interactions but reduce solubility .
Implications for Drug Design
- Electron-Donating Groups : Methoxy substituents (as in the target compound) improve solubility and π-orbital interactions, critical for receptor binding .
- Halogen Substitution : Fluorine (CID-49671233) enhances polarity and binding affinity via halogen bonds, a strategy absent in the target compound .
- Steric Considerations : Bulky groups like naphthyl () may limit target accessibility but improve pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
